(5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with benzyl and diethylamino-benzylidene groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
(5E)-3-benzyl-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c1-3-22(4-2)18-12-10-16(11-13-18)14-19-20(24)23(21(25)26-19)15-17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHTVTDQTMTROY-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. One common method includes the reaction of 4-diethylamino-benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the thiazolidinone derivative. The reaction conditions often involve the use of acidic or basic catalysts and may require refluxing in solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine derivatives.
Substitution: The benzyl and diethylamino-benzylidene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to a variety of substituted thiazolidinone derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of (5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-(4-dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-Benzyl-5-(4-methoxybenzylidene)-2-thioxo-thiazolidin-4-one
- 3-Benzyl-5-(4-chlorobenzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
The compound (5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNS
- Molecular Weight : 298.46 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A thiazolidine ring, which is known for its role in various biological activities.
- A benzyl group that may contribute to its lipophilicity and biological interactions.
- A diethylamino group, which could enhance its pharmacological properties.
Research indicates that thiazolidinone derivatives, including this compound, may exert their effects through various mechanisms:
- PPARγ Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation .
- Antioxidant Activity : Some thiazolidinones exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Thiazolidinones are also implicated in the inhibition of inflammatory pathways, contributing to their therapeutic potential in metabolic disorders.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Antidiabetic Properties : The compound has shown potential in enhancing insulin sensitivity and reducing blood glucose levels in diabetic models.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.
In Vivo Studies
Recent animal studies have provided insights into the efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Diabetic rats | Significant reduction in blood glucose levels after treatment with the compound. |
| Study 2 | Neurodegeneration model | Improved cognitive function and reduced markers of oxidative stress. |
Case Study 1: Antidiabetic Activity
A study conducted on diabetic rats demonstrated that administration of this compound resulted in a marked decrease in fasting blood glucose levels compared to control groups. This effect was attributed to enhanced insulin sensitivity mediated by PPARγ activation.
Case Study 2: Neuroprotection
In a neurodegeneration model induced by oxidative stress, the compound exhibited significant neuroprotective effects. Behavioral tests indicated improved memory retention and reduced neuronal loss in treated animals compared to untreated controls.
Q & A
Basic: What are the key steps and analytical methods for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves condensation of 4-diethylaminobenzaldehyde with thiosemicarbazide derivatives, followed by cyclization under reflux conditions using a base (e.g., NaOH) to form the thiazolidinone core . Optimization of solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) is critical for yield.
Characterization requires NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of the benzylidene group and sulfur positions, while HPLC (>95% purity) and mass spectrometry (HRMS) validate molecular weight and structural integrity .
Basic: How do functional groups influence this compound’s reactivity and bioactivity?
Answer:
- The thiazolidinone core (C=S and C=O) enables nucleophilic attacks and hydrogen bonding with biological targets .
- The 4-diethylaminophenyl substituent enhances electron-donating effects, potentially improving membrane permeability and receptor binding .
- The benzyl group at position 3 may stabilize the molecule via hydrophobic interactions.
Use FT-IR to identify C=S (∼1200 cm⁻¹) and C=O (∼1700 cm⁻¹) stretches, and X-ray crystallography (if available) to resolve spatial arrangements .
Advanced: How can synthesis conditions be optimized to improve yield and purity?
Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts can accelerate intermediate formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes by-products like unreacted aldehydes .
- Continuous flow reactors may reduce reaction time and improve reproducibility .
Advanced: What methodologies are used to evaluate biological activity and mechanisms?
Answer:
- In vitro assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli) .
- Mechanistic studies :
- Molecular docking (AutoDock Vina) predicts binding to targets like COX-2 or tubulin .
- Surface plasmon resonance (SPR) quantifies binding affinity to purified enzymes .
Advanced: How can conflicting bioactivity data from similar derivatives be resolved?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituents (e.g., diethylamino vs. methoxy groups) to correlate electronic effects with activity trends .
- Dose-response validation : Re-test compounds under standardized conditions (e.g., fixed cell lines, exposure time) .
- Meta-analysis : Cross-reference PubChem or ChEMBL data for reproducibility .
Advanced: What techniques elucidate the compound’s mechanism of action?
Answer:
- Enzyme inhibition assays : Measure inhibition of kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- X-ray crystallography : Resolve ligand-protein complexes to identify binding pockets (e.g., thiazolidinone interaction with ATP-binding sites) .
- Reactive oxygen species (ROS) detection : Use DCFH-DA probes in cellular assays to assess oxidative stress pathways .
Advanced: How does the compound’s stability and reactivity affect experimental design?
Answer:
- Stability : Store at −20°C under inert gas to prevent oxidation of the sulfanylidene group .
- Reactivity : The exocyclic double bond (E-configuration) may undergo photoisomerization; use amber vials and minimize light exposure .
- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking .
Advanced: How can computational modeling guide derivative design?
Answer:
- Molecular dynamics (MD) simulations : Predict conformational flexibility in aqueous vs. lipid environments .
- QSAR models : Use descriptors like logP and polar surface area to optimize bioavailability .
- Density functional theory (DFT) : Calculate frontier molecular orbitals to prioritize electrophilic/nucleophilic sites for functionalization .
Advanced: How are SAR studies conducted for this compound class?
Answer:
- Analog synthesis : Replace the benzyl group with alkyl chains (e.g., butyl, dodecyl) to assess hydrophobicity effects .
- Bioisosteric substitution : Swap the diethylamino group for morpholine or piperazine to modulate solubility .
- In vivo testing : Administer top derivatives (e.g., 50 mg/kg in mice) to correlate in vitro potency with pharmacokinetics .
Basic: What methods confirm the compound’s purity and structural identity?
Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5%) .
- Melting point analysis : Compare observed mp (e.g., 180–182°C) with literature values .
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
